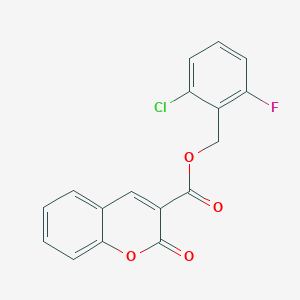
N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide, commonly known as Clorprenaline, is a β2-adrenergic receptor agonist that is used as a bronchodilator in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). It is a potent and selective agonist of the β2-adrenergic receptor, which is responsible for the relaxation of bronchial smooth muscle and the dilation of bronchial airways. Clorprenaline is also used in the field of scientific research for investigating the mechanisms of action of β2-adrenergic receptor agonists and their effects on the respiratory system.
Mechanism of Action
Clorprenaline acts as a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that is primarily expressed in bronchial smooth muscle cells. Activation of the β2-adrenergic receptor by Clorprenaline results in the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in bronchial smooth muscle relaxation, such as myosin light chain kinase (MLCK) and the ryanodine receptor.
Biochemical and physiological effects:
Clorprenaline has several biochemical and physiological effects on the respiratory system. It promotes bronchial smooth muscle relaxation, which leads to the dilation of bronchial airways and increased airflow. It also reduces airway inflammation and hyperresponsiveness, which are characteristic features of respiratory disorders such as asthma and N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide. Clorprenaline has been shown to increase the production of surfactant, a substance that helps to reduce surface tension in the lungs and prevent the collapse of alveoli.
Advantages and Limitations for Lab Experiments
Clorprenaline has several advantages for use in lab experiments. It is a potent and selective agonist of the β2-adrenergic receptor, which makes it a useful tool for investigating the mechanisms of action of β2-adrenergic receptor agonists. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of Clorprenaline in lab experiments. It has a relatively short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics. It can also have variable effects depending on the experimental conditions and the species being studied.
Future Directions
There are several future directions for research involving Clorprenaline. One area of interest is the development of more selective and potent β2-adrenergic receptor agonists that have fewer side effects and greater efficacy. Another area of interest is the investigation of the role of β2-adrenergic receptors in other physiological systems, such as the cardiovascular and central nervous systems. Additionally, research is needed to better understand the interactions between β2-adrenergic receptor agonists and other drugs, particularly those used in the treatment of respiratory disorders.
Scientific Research Applications
Clorprenaline is widely used in scientific research to investigate the mechanisms of action of β2-adrenergic receptor agonists and their effects on the respiratory system. It is used to study the role of β2-adrenergic receptors in bronchial smooth muscle relaxation and to investigate the effects of β2-adrenergic receptor agonists on airway inflammation and hyperresponsiveness. Clorprenaline is also used to study the pharmacokinetics and pharmacodynamics of β2-adrenergic receptor agonists and their interactions with other drugs.
properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-10(20-12-5-3-2-4-6-12)15(19)17-13-9-11(16)7-8-14(13)18/h2-10,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBPDJCOPCNGAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-phenoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



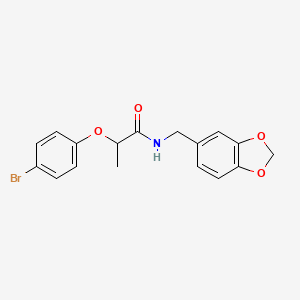

![(4-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4112190.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)
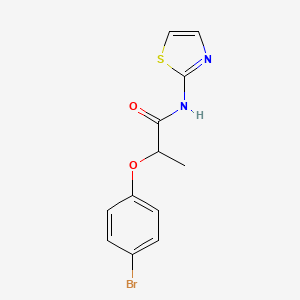
![4-[(diethylamino)methyl]-5-ethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B4112212.png)
![2-[(4-chlorophenyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4112215.png)
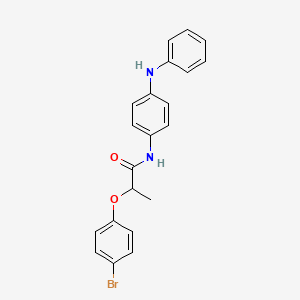
![1-benzyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4112227.png)
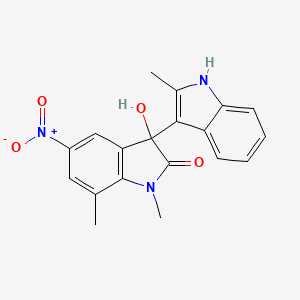
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B4112244.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]piperidine](/img/structure/B4112251.png)
![3-(4-morpholinylsulfonyl)-N-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4112261.png)
